molecular formula C22H25N5O B7047719 N-[5-[1-[(2-methylpyridin-4-yl)methyl]piperidin-3-yl]-1H-pyrazol-4-yl]benzamide

N-[5-[1-[(2-methylpyridin-4-yl)methyl]piperidin-3-yl]-1H-pyrazol-4-yl]benzamide

Cat. No.: B7047719
M. Wt: 375.5 g/mol
InChI Key: JVMKNXFZMABIDC-UHFFFAOYSA-N
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Description

N-[5-[1-[(2-methylpyridin-4-yl)methyl]piperidin-3-yl]-1H-pyrazol-4-yl]benzamide is a complex organic compound that features a combination of several functional groups, including a pyrazole ring, a piperidine ring, and a benzamide moiety

Properties

IUPAC Name

N-[5-[1-[(2-methylpyridin-4-yl)methyl]piperidin-3-yl]-1H-pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-16-12-17(9-10-23-16)14-27-11-5-8-19(15-27)21-20(13-24-26-21)25-22(28)18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,19H,5,8,11,14-15H2,1H3,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMKNXFZMABIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CN2CCCC(C2)C3=C(C=NN3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[1-[(2-methylpyridin-4-yl)methyl]piperidin-3-yl]-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling of the pyrazole and piperidine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond between the pyrazole and piperidine rings.

    Introduction of the benzamide moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-[1-[(2-methylpyridin-4-yl)methyl]piperidin-3-yl]-1H-pyrazol-4-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the piperidine ring could lead to the formation of a lactam, while reduction of the benzamide group could yield a primary amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It can be used as a probe to study biological processes and interactions, particularly those involving its functional groups.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where its specific functional groups can interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-[1-[(2-methylpyridin-4-yl)methyl]piperidin-3-yl]-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. For example, the pyrazole ring may interact with enzyme active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine and amine functional groups but lacks the pyrazole and benzamide moieties.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar benzamide structure but differs in the substitution pattern and the presence of a pyrazine ring.

Uniqueness

N-[5-[1-[(2-methylpyridin-4-yl)methyl]piperidin-3-yl]-1H-pyrazol-4-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the pyrazole and benzamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

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